10-(4-fluorophenyl)-14-(2-methylpropyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one
Description
This tricyclic diaza compound features a complex fused-ring system with a 4-fluorophenyl substituent at position 10 and a 2-methylpropyl (isobutyl) group at position 12.
Properties
IUPAC Name |
6-(4-fluorophenyl)-9-(2-methylpropyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O/c1-14(2)11-15-12-20-22(21(27)13-15)23(16-7-9-17(24)10-8-16)26-19-6-4-3-5-18(19)25-20/h3-10,14-15,23,25-26H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSDHWVDSCIDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-fluorophenyl)-14-(2-methylpropyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the fluorophenyl and methylpropyl groups. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification techniques such as chromatography and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
10-(4-fluorophenyl)-14-(2-methylpropyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
10-(4-fluorophenyl)-14-(2-methylpropyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(4-fluorophenyl)-14-(2-methylpropyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
The compound shares a common tricyclic diaza core (2,9-diazatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,5,7-tetraen-12-one) with the following analogs:
Key Observations :
- Halogen Effects : Fluorine (in the target compound) and chlorine (in the 6-chloro analog) improve metabolic stability and membrane permeability .
- Steric Modifiers : The isobutyl group in the target compound balances lipophilicity and steric bulk, whereas tetramethyl substituents in CAS 338748-43-9 may limit conformational flexibility .
Physicochemical Properties
Analysis :
- The target compound’s LogP (~3.2) suggests moderate lipophilicity, favorable for passive cellular uptake.
- Nitro-substituted analogs (e.g., CAS 82408-12-6) exhibit lower solubility due to strong intermolecular interactions .
Biological Activity
The compound 10-(4-fluorophenyl)-14-(2-methylpropyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C23H25FN2O
- Molecular Weight : 364.45 g/mol
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in critical biochemical pathways. For instance, it may interact with poly(ADP-ribose) polymerase (PARP) enzymes, which play a role in DNA repair mechanisms.
- Receptor Binding : It can bind to cellular receptors, modulating signal transduction pathways that influence cellular responses and proliferation.
Anticancer Properties
Recent studies indicate that the compound exhibits promising anticancer activity:
- Inhibition of Cancer Cell Proliferation : In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, particularly those with mutations in BRCA1/2 genes. An example includes a study where an EC50 value of 0.3 nM was reported for the MX-1 breast cancer cell line .
- Mechanistic Insights : The mechanism involves PARP inhibition leading to compromised DNA repair in cancer cells, making them more susceptible to chemotherapeutic agents.
Anti-inflammatory Effects
The compound also shows potential anti-inflammatory properties:
- Cytokine Modulation : Research indicates that it can reduce the levels of pro-inflammatory cytokines in cell culture models, suggesting a role in mitigating inflammatory responses.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on BRCA1/2 Mutant Cancer Cells :
- Pharmacokinetic Profile :
Data Table: Summary of Biological Activities
| Activity Type | Mechanism | EC50 Value | Notes |
|---|---|---|---|
| Anticancer Activity | PARP Inhibition | 0.3 nM (MX-1) | Effective against BRCA1/2 mutant cells |
| Anti-inflammatory | Cytokine Level Reduction | N/A | Reduces pro-inflammatory cytokines |
| Enzyme Interaction | Inhibits DNA Repair Enzymes | N/A | Affects cancer cell survival |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to enhance yield?
The synthesis of this diazatricyclic compound typically involves multi-step organic reactions, including cyclization, halogenation, and coupling reactions. Key steps include:
- Cyclization : Formation of the tricyclic core using catalysts like Pd(II) or Cu(I) under inert atmospheres .
- Fluorophenyl Incorporation : Suzuki-Miyaura cross-coupling for introducing the 4-fluorophenyl group, requiring precise stoichiometry of boronic acid and palladium catalysts .
- Solvent and Temperature Control : Use polar aprotic solvents (e.g., DMF, THF) at 60–100°C to minimize side reactions . Purification via column chromatography (silica gel, gradient elution) or HPLC is critical for isolating the product with >95% purity .
Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation be approached?
- NMR Spectroscopy : 1H/13C NMR identifies substituent positions and confirms ring junction stereochemistry. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns, while the 2-methylpropyl group exhibits characteristic triplet signals for CH2 groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula accuracy (e.g., [M+H]+ ion matching calculated mass within 2 ppm) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the tricyclic core, though crystal growth may require slow vapor diffusion with dichloromethane/hexane .
Advanced Research Questions
Q. How can contradictory data regarding the compound’s biological activity be resolved through experimental redesign?
Contradictions in bioactivity data often stem from variability in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assay Protocols : Replicate studies using identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to isolate compound-specific effects .
- Purity Validation : Employ orthogonal analytical methods (e.g., HPLC coupled with diode-array detection and LC-MS) to confirm >99% purity, as trace impurities (e.g., unreacted intermediates) may skew results .
- Dose-Response Curves : Generate EC50/IC50 values across a 10-log concentration range to account for non-linear effects .
Q. What theoretical frameworks guide the prediction of this compound’s reactivity in novel reactions?
- Frontier Molecular Orbital (FMO) Theory : Predicts regioselectivity in electrophilic substitutions by analyzing HOMO/LUMO energies. For instance, electron-deficient regions in the tricyclic core may favor nucleophilic attacks .
- Density Functional Theory (DFT) : Models transition states for cycloaddition or ring-opening reactions, providing activation energy estimates to optimize reaction pathways .
- Hammett Constants : Correlates substituent effects (e.g., electron-withdrawing fluorine) on reaction rates in polar solvents .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Target Identification : Use affinity chromatography with immobilized compound derivatives to capture binding proteins, followed by LC-MS/MS proteomic analysis .
- Pathway Mapping : CRISPR-Cas9 gene knockout libraries can identify genetic dependencies linked to the compound’s activity .
- Kinetic Studies : Time-resolved fluorescence assays quantify binding kinetics (e.g., kon/koff rates) to receptors like GPCRs or kinases .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate LD50/LC50 values .
- ANOVA with Post-Hoc Tests : Compare treatment groups across multiple concentrations, adjusting for family-wise error rates (e.g., Tukey’s HSD) .
Q. How should researchers address challenges in scaling up synthesis for preclinical studies?
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization), reducing batch variability .
- Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, temperature) via response surface methodology to maximize yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
